Desoxymetasone-D5 (Major)
Description
Contextualization of Desoxymetasone (B10763890) within the Glucocorticoid Class
Desoximetasone (B1670307) is a potent synthetic glucocorticoid, a class of steroid hormones that play a significant role in regulating inflammation, immune function, and cellular signaling. drugbank.comncats.io As a member of the corticosteroid family, it is primarily used for its anti-inflammatory and antipruritic (anti-itch) properties in dermatological applications. wikipedia.orgmedlineplus.govdrugs.com The mechanism of action for topical corticosteroids like desoximetasone, while not entirely elucidated, is believed to involve the induction of phospholipase A2 inhibitory proteins, which in turn control the biosynthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. drugbank.com Desoximetasone is structurally distinct as it lacks a hydroxyl group at the C17α position, a feature present in many other corticosteroids like dexamethasone (B1670325). chemicalbook.comnih.gov
Rationale for Deuteration in Advanced Chemical and Biochemical Research
Deuteration, the substitution of hydrogen with its stable, non-radioactive isotope deuterium (B1214612), is a powerful technique in scientific research. marquette.educlearsynth.com This seemingly minor change in mass can have significant effects on the physicochemical properties of a molecule without altering its fundamental chemical shape or biological activity. marquette.edu The carbon-deuterium (C-D) bond is stronger and has a higher activation energy for cleavage compared to the carbon-hydrogen (C-H) bond. marquette.edu This "kinetic isotope effect" can slow down metabolic processes that involve the breaking of these bonds. rsc.org
In research, deuteration is employed for several key reasons:
Metabolic Studies: To investigate the metabolic fate of drugs and other compounds by slowing down metabolism at specific sites, allowing for the identification of metabolites. marquette.educlearsynth.com
Internal Standards: Deuterated compounds are ideal internal standards in quantitative mass spectrometry because they co-elute with the non-deuterated analyte but are distinguishable by their higher mass. epj-conferences.orgsem.com.tr This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Mechanism Elucidation: To probe reaction mechanisms by tracking the position of the deuterium atom throughout a chemical transformation. ansto.gov.au
NMR Spectroscopy: To simplify complex proton NMR spectra by replacing protons with deuterium, which is not detected in standard proton NMR experiments. clearsynth.com
Significance of Desoxymetasone-D5 as a Specialized Research Standard and Probe
Desoxymetasone-D5 (Major) is specifically designed as a labeled analogue of desoximetasone for research purposes. cymitquimica.comcymitquimica.com Its primary significance lies in its use as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise quantification of desoximetasone in biological matrices. epj-conferences.orgthermofisher.comojp.gov The presence of five deuterium atoms provides a distinct mass shift, ensuring that the standard can be clearly differentiated from the unlabeled drug. cymitquimica.com This is critical in pharmacokinetic studies, drug monitoring, and forensic analysis.
Furthermore, as a stable isotope-labeled probe, Desoxymetasone-D5 can be utilized in metabolic studies to understand how desoximetasone is processed in the body. By comparing the metabolic profile of the deuterated and non-deuterated forms, researchers can gain insights into the sites of metabolic attack and the enzymes involved.
Overview of Academic Research Trajectories for Deuterated Compounds
The field of deuterated compounds has seen significant growth in academic and pharmaceutical research. Initially used to study kinetic isotope effects, the focus has expanded to leveraging deuteration as a strategy to improve the therapeutic properties of drugs. rsc.orgnih.gov The approval of the first deuterated drug, deutetrabenazine, by the FDA marked a milestone, recognizing deuterated compounds as new chemical entities (NCEs). nih.govmusechem.com
Current research trajectories for deuterated compounds include:
Drug Discovery and Development: Designing novel drugs with improved metabolic stability, reduced toxicity, and enhanced efficacy by selectively replacing hydrogen with deuterium at metabolically vulnerable positions. musechem.comnih.gov
Advanced Analytical Methods: Developing more sensitive and accurate analytical techniques using deuterated internal standards for a wide range of applications, from environmental analysis to clinical diagnostics. epj-conferences.orgsem.com.tr
Structural Biology: Utilizing deuteration in conjunction with techniques like small-angle neutron scattering (SANS) to study the structure and dynamics of large biological macromolecules such as proteins and lipids. nih.gov
Mechanistic Studies: Continuing to use deuterated compounds as probes to unravel complex chemical and biological reaction mechanisms. ansto.gov.au
Scope and Foundational Principles of Desoxymetasone-D5 Investigations
Investigations involving Desoxymetasone-D5 are primarily centered on its application as an analytical tool and a metabolic probe. The foundational principles guiding these investigations are rooted in the well-established theories of isotope effects and mass spectrometry.
The scope of these investigations typically includes:
Method Development and Validation: Establishing and validating robust analytical methods for the quantification of desoximetasone in various samples. This involves optimizing chromatographic separation, mass spectrometric detection, and sample extraction procedures using Desoxymetasone-D5 as the internal standard.
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of desoximetasone in preclinical and clinical studies.
Metabolite Identification: Using Desoxymetasone-D5 to aid in the identification and structural elucidation of desoximetasone metabolites.
Bioequivalence Studies: Comparing the bioavailability of different formulations of desoximetasone.
The underlying principle is that the chemical and biological behavior of Desoxymetasone-D5 is nearly identical to that of desoximetasone, with the key difference being its mass. This allows it to serve as a reliable tracer and internal standard, ensuring the accuracy and precision of the experimental results.
Data Tables
Table 1: Chemical and Physical Properties of Desoximetasone and Desoxymetasone-D5 (Major)
| Property | Desoximetasone | Desoxymetasone-D5 (Major) |
| Molecular Formula | C22H29FO4 nih.gov | C22H24D5FO4 cymitquimica.com |
| Molecular Weight | 376.47 g/mol drugs.com | 381.49 g/mol cymitquimica.com |
| CAS Number | 382-67-2 drugs.com | Not available |
| Appearance | Solid nih.gov | Neat cymitquimica.com |
| Melting Point | 217 °C nih.gov | Not available |
| LogP | 2.35 nih.gov | Not available |
Properties
Molecular Formula |
C₂₂H₂₄D₅FO₄ |
|---|---|
Molecular Weight |
381.49 |
Synonyms |
(11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione-D5; 17-Deoxydexamethasone-D5; 9-Fluoro-16α-methyl-1-corticosterone-D5; Desoximetasone-D5; Stidex-D5; Topicort-D5; Topicorte-D5; Topisolon-D5; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Desoxymetasone D5
Retrosynthetic Analysis of Desoxymetasone (B10763890) Framework
A retrosynthetic analysis of Desoximetasone (B1670307) (Target Molecule) provides a logical approach to deconstruct the complex steroidal structure into simpler, commercially available starting materials. The analysis hinges on key disconnections of major chemical bonds and functional group transformations.
The primary disconnection points in the Desoximetasone framework are identified as:
C-17 Side Chain: The hydroxyacetone (B41140) side chain can be retrosynthetically disconnected, leading to a precursor with a 17-keto group. This is a common strategy in steroid synthesis.
Fluorine at C-9: The introduction of the fluorine atom at the C-9 position is a critical step. Retrosynthetically, this suggests a precursor with a double bond between C-9 and C-11, which can be subjected to a halohydrin formation followed by epoxide ring-opening with a fluoride (B91410) source.
A-Ring Diene System: The conjugated diene system in the A-ring is typically formed from a saturated A-ring precursor through dehydrogenation, often employing microbial or chemical methods.
Methyl Group at C-16: The α-methyl group at the C-16 position is a key structural feature. This suggests a precursor without this methyl group, which can be introduced via a Grignard reaction or other alkylation methods on a 16,17-unsaturated precursor.
Based on these disconnections, a plausible retrosynthetic pathway for Desoximetasone is outlined below:
Specific Synthetic Pathways for Desoxymetasone-D5 (Major) Derivatization
The synthesis of Desoxymetasone-D5 involves the selective incorporation of five deuterium (B1214612) atoms into the Desoximetasone structure. A common precursor for Desoximetasone is Dexamethasone (B1670325), which differs by the presence of a 17α-hydroxyl group. nih.govchemicalbook.com The conversion of Dexamethasone to Desoximetasone involves the deoxygenation of this C17 hydroxyl group. google.com
A plausible synthetic strategy for Desoxymetasone-D5 would adapt this established pathway by utilizing deuterated reagents. One potential route involves the reaction of Dexamethasone with a deuterated silylating agent in the presence of a reducing agent. Alternatively, deuterium atoms can be introduced at exchangeable proton positions under specific reaction conditions, often using a deuterium source like D₂O. chemicalsknowledgehub.com The term "(Major)" signifies that the D5 isotopologue is the most abundant species in the final product, which may also contain minor quantities of other isotopologues (D1-D4).
The derivatization process must be carefully controlled to ensure the deuterium labels are placed at metabolically stable positions, preventing their exchange during biological processing. chemicalsknowledgehub.com A common approach is to introduce labels late in the synthetic sequence to maximize efficiency. chemicalsknowledgehub.com
| Step | Reaction | Key Reagents & Conditions | Objective |
|---|---|---|---|
| 1 | Deoxygenation of Precursor | Dexamethasone, Trimethylsilyl Iodide in an aprotic solvent (e.g., Acetonitrile). google.com | Removal of the 17α-hydroxyl group to form the Desoximetasone backbone. |
| 2 | Isotopic Labeling | Use of a deuterated reducing agent (e.g., Sodium borodeuteride) or H/D exchange using a deuterium source (e.g., D₂O) under basic or acidic conditions. nih.gov | Introduction of five deuterium atoms at specific, stable positions on the steroid molecule. |
| 3 | Purification | High-Performance Liquid Chromatography (HPLC) or crystallization. | Isolation of high-purity Desoxymetasone-D5 (Major) from reaction byproducts and other isotopologues. |
Analytical Confirmation and Purity Assessment of Deuterated Analogues
Following synthesis, rigorous analytical testing is required to confirm the molecular structure, verify the location and number of deuterium labels, and assess both the chemical and isotopic purity of Desoxymetasone-D5. This is critical for its function as a reliable internal standard in quantitative bioanalysis. alfa-chemistry.com The primary techniques employed for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.com
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)
Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for confirming the successful deuteration of the target molecule. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can verify the incorporation of the five deuterium atoms. researchgate.net The analysis compares the mass-to-charge ratio (m/z) of the deuterated compound with its unlabeled counterpart. nih.gov
The molecular weight of unlabeled Desoximetasone is 376.468 g·mol⁻¹. wikipedia.org The incorporation of five deuterium atoms, each replacing a protium (B1232500) atom, results in an expected mass increase of approximately 5 Da. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern can help confirm the location of the deuterium labels, provided they are on a fragmentable part of the molecule. google.com The isotopic purity is determined by analyzing the relative intensities of the ion signals corresponding to the desired D5 isotopologue versus other species (D0-D4). researchgate.net
| Analyte | Molecular Formula | Expected [M+H]⁺ (m/z) | Observed Mass Shift |
|---|---|---|---|
| Desoximetasone | C₂₂H₂₉FO₄ | ~377.2 | N/A |
| Desoxymetasone-D5 | C₂₂H₂₄D₅FO₄ | ~382.2 | +5 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information, confirming the identity of the compound and the specific sites of deuteration. rsc.org
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic shifts for carbons bonded to deuterium. The C-D coupling can lead to splitting of the carbon signal into a multiplet and a slight upfield shift compared to the corresponding C-H signal.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule. acs.org
| NMR Technique | Expected Observation for Desoxymetasone-D5 | Information Gained |
|---|---|---|
| ¹H NMR | Disappearance or significant reduction of proton signals at the sites of deuteration. | Confirms the position of isotopic labels. |
| ¹³C NMR | Splitting and slight upfield shift of carbon signals attached to deuterium. | Provides further evidence of label incorporation and location. |
| ²H NMR | Direct observation of signals corresponding to the deuterium atoms. | Confirms the presence of deuterium and provides information about the label's environment. acs.org |
Advanced Analytical Methodologies for Desoxymetasone D5 Research
Role of Desoxymetasone-D5 as an Internal Standard in Quantitative Analytical Methods
In the realm of quantitative analysis, the precision and accuracy of measurements are paramount. An internal standard (IS) is a substance with properties similar to the analyte that is added in a constant, known amount to all samples, calibration standards, and quality controls. Desoxymetasone-D5, a deuterium-labeled version of desoximetasone (B1670307), serves as an ideal internal standard for the quantification of desoximetasone in various analytical procedures. Its utility stems from its chemical and physical similarities to the unlabeled analyte. wuxiapptec.com The primary function of an internal standard is to correct for the potential loss of analyte during sample preparation and for variations in instrument response. spectroscopyonline.comchromatographyonline.com
Stable isotope-labeled (SIL) internal standards, such as Desoxymetasone-D5, are considered the gold standard, particularly for mass spectrometry-based assays. Because Desoxymetasone-D5 is chemically identical to desoximetasone, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization. wuxiapptec.com However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the unlabeled analyte by a mass spectrometer. This co-eluting, yet mass-differentiated, property enables precise correction for analytical variability. wuxiapptec.com
The use of Desoxymetasone-D5 as an internal standard significantly enhances the accuracy and precision of quantitative methods, especially when analyzing complex biological or pharmaceutical matrices like plasma, urine, or ointments. These matrices contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the "matrix effect."
Correction for Sample Preparation Variability: Analyte loss is a common issue during multi-step sample preparation procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). wuxiapptec.com Since Desoxymetasone-D5 is added at the beginning of this process, any loss experienced by the target analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte response to the internal standard response, the variability introduced during sample workup is effectively nullified. chromatographyonline.com
Mitigation of Matrix Effects: In liquid chromatography-mass spectrometry (LC-MS), components of the sample matrix can co-elute with the analyte and affect the efficiency of ionization, leading to ion suppression or enhancement. wuxiapptec.com This can cause erroneous results, underestimating or overestimating the true analyte concentration. Because Desoxymetasone-D5 has the same retention time and ionization characteristics as desoximetasone, it experiences the same degree of ion suppression or enhancement. The use of a response ratio cancels out these effects, leading to more accurate and reliable quantification. wuxiapptec.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision. The method involves adding a known amount of an isotopically enriched standard—in this case, Desoxymetasone-D5—to a sample containing the native analyte (desoximetasone). After the labeled standard has thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry.
The core principle of IDMS lies in measuring the ratio of the mass spectral signal of the native analyte to that of the isotopically labeled internal standard. nih.gov Since this ratio is independent of sample recovery and most matrix effects, it allows for a very accurate determination of the initial analyte concentration. The near-identical physicochemical properties of the analyte and the SIL-IS ensure they behave identically during extraction and chromatographic separation, which is the foundation of the method's accuracy. nih.gov This makes IDMS, utilizing Desoxymetasone-D5, a definitive method for the precise quantification of desoximetasone in research and quality control settings.
Development and Validation of Chromatographic Separation Techniques
Chromatographic techniques are essential for separating Desoxymetasone-D5 and its unlabeled counterpart from other compounds within a sample prior to detection and quantification. The choice of technique depends on the nature of the analyte and the sample matrix, as well as the required sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration (RP-HPLC), is the most common and well-established technique for the analysis of corticosteroids like desoximetasone. researchgate.net These methods are readily applicable for the simultaneous analysis of desoximetasone and its deuterated internal standard, Desoxymetasone-D5.
Developed methods often utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. semanticscholar.orgunair.ac.id The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, often with a controlled pH. researchgate.netunair.ac.id Detection is commonly performed using a UV detector, with wavelengths around 240-245 nm being optimal for desoximetasone. semanticscholar.orgunair.ac.id When coupled with mass spectrometry, HPLC provides a highly selective and sensitive method for quantification.
Method validation is performed according to guidelines from the International Conference on Harmonization (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.netjddtonline.info Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). unair.ac.id
Table 1: Examples of HPLC Method Parameters for Desoximetasone Analysis
| Parameter | Method 1 researchgate.netsemanticscholar.orgjddtonline.info | Method 2 unair.ac.id |
|---|---|---|
| Column | C18 (250mm x 4.6mm, 5µm) | C18 (250 mm x 4 mm, 5 µm) |
| Mobile Phase | Methanol:Water (20:80 v/v) with 0.1% orthophosphoric acid (pH 3) | Methanol:25mM phosphate buffer pH 3.0 (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | UV at 245 nm |
| Linearity (r) | 0.9989 | > 0.999 |
| Precision (%RSD) | Not specified | 1.25% |
| LOD | Not specified | 0.34 µg/mL |
| LOQ | Not specified | 1.04 µg/mL |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures. This results in several key advantages over traditional HPLC, including:
Increased Resolution: Sharper and narrower peaks, allowing for better separation of complex mixtures.
Higher Sensitivity: Taller peaks lead to lower detection limits.
Faster Analysis: Run times can be significantly reduced without sacrificing separation quality.
While specific UPLC methods for Desoxymetasone-D5 are not extensively detailed in the literature, existing HPLC methods can be readily transferred and adapted to UPLC systems. This transfer would involve optimizing the gradient, flow rate, and injection volume to take full advantage of the UPLC technology, resulting in a more efficient and sensitive analytical method.
Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to compounds that are thermally stable and volatile. Corticosteroids like desoximetasone are large, polar molecules with low volatility, making them unsuitable for direct GC analysis.
To analyze Desoxymetasone-D5 by GC, a chemical derivatization step is necessary to increase its volatility and thermal stability. This typically involves reacting the hydroxyl groups of the steroid with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form more volatile trimethylsilyl (TMS) ethers.
However, this approach has several considerations:
Derivatization Efficiency: The derivatization reaction must be complete and reproducible to ensure accurate quantification.
Thermal Stability: The resulting derivatives must be stable at the high temperatures used in the GC injector and column.
Method Complexity: The additional sample preparation step adds complexity and potential sources of error to the analytical method.
Due to these challenges and the lack of a need for derivatization, LC-MS is generally the preferred and more direct method for the analysis of Desoxymetasone-D5 and other corticosteroids. researchgate.net
Advanced Spectrometric Techniques for Structural Elucidation and Quantification
Spectrometric methods are indispensable for the analysis of isotopically labeled compounds. They provide detailed information on molecular weight, structure, and the precise location of isotopic labels, which is critical for compounds used as internal standards in pharmacokinetic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of corticosteroids in various matrices due to its high sensitivity and selectivity. tandfonline.comprotocols.io For Desoxymetasone-D5, LC-MS/MS methods are developed to distinguish it from its non-labeled counterpart and other related substances. The chromatographic separation is typically achieved on a C18 or similar reversed-phase column, providing robust separation from potential interferences. researchgate.netresearchgate.net
In the mass spectrometer, Desoxymetasone-D5 is ionized, usually by electrospray ionization (ESI) in positive mode. The key to quantification is the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. For Desoxymetasone (B10763890), a common transition is m/z 393 -> 373. researchgate.netnih.gov Due to the five deuterium atoms, the molecular weight of Desoxymetasone-D5 is increased by five Daltons, resulting in a precursor ion of approximately m/z 398. The fragmentation pattern is also shifted, and specific product ions are selected for monitoring to ensure unambiguous quantification. researchgate.netmedchemexpress.com The use of an isotopically labeled internal standard like Desoxymetasone-D5 is considered the gold standard for quantitative bioanalysis, correcting for variations in sample preparation and instrument response. protocols.ionih.gov
| Parameter | Desoxymetasone | Desoxymetasone-D5 (Major) |
| Precursor Ion ([M+H]⁺) | m/z 393.2 | m/z 398.2 |
| Product Ion 1 | m/z 373.2 (Loss of HF) | m/z 378.2 (Loss of HF) |
| Product Ion 2 | m/z 355.2 (Loss of HF + H₂O) | m/z 360.2 (Loss of HF + H₂O) |
| Collision Energy (eV) | 15-25 | 15-25 |
| This table displays typical mass transitions used in LC-MS/MS for the quantification of Desoxymetasone and its D5-labeled analogue. |
High-Resolution Mass Spectrometry (HR-MS) in Isotopic Analysis
High-Resolution Mass Spectrometry (HR-MS), particularly with Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for the analysis of deuterium-labeled compounds. almacgroup.com It provides highly accurate mass measurements, allowing for the unequivocal determination of elemental composition. nih.gov For Desoxymetasone-D5, HR-MS is employed to confirm its exact mass and to assess its isotopic purity. researchgate.net
The technique can resolve the signals of molecules with very small mass differences, making it possible to distinguish between the unlabeled (D0) compound and its various deuterated isotopologues (D1 through D5). nih.gov By analyzing the relative intensities of these isotopic peaks, the degree of deuteration and the isotopic enrichment can be accurately calculated. This is critical for ensuring the quality of Desoxymetasone-D5 as a reference standard, as high isotopic purity is necessary for accurate quantification in tracer and dilution studies. almacgroup.comresearchgate.net
| Parameter | Theoretical Value | Observed Value (Typical) |
| Molecular Formula | C₂₂H₂₄D₅FO₄ | N/A |
| Exact Mass ([M+H]⁺) | 398.2414 | 398.2411 |
| Isotopic Purity | >98% D5 | >98% |
| Mass Accuracy | N/A | < 5 ppm |
| This table presents representative HR-MS data for confirming the identity and isotopic purity of Desoxymetasone-D5. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation, providing unambiguous information about the connectivity of atoms in a molecule. hyphadiscovery.comspringernature.com For deuterium-labeled compounds like Desoxymetasone-D5, both ¹H (proton) and ²H (deuterium) NMR are invaluable. nih.gov
In the ¹H NMR spectrum of Desoxymetasone-D5, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This provides direct evidence of the specific sites of deuteration. studymind.co.uk Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms, confirming the labeling pattern. google.com Furthermore, quantitative NMR (qNMR) techniques can be applied to determine the isotopic abundance with high precision, often corroborating the results from HR-MS. nih.gov
Impurity Profiling and Degradation Product Characterization Methodologies
Ensuring the purity of any pharmaceutical compound is paramount. This involves the identification and characterization of any impurities that may arise during synthesis or from degradation over time.
Controlled Degradation Studies for Stability-Indicating Analytical Method Development
Forced degradation, or stress testing, is a critical component of pharmaceutical development. nih.govajpsonline.com It involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally induce degradation. researchgate.nettandfonline.com The goal is to generate potential degradation products and develop a "stability-indicating" analytical method that can separate and quantify these degradants from the intact drug substance. researchgate.netrsc.org
Studies on Desoximetasone have shown that it is susceptible to degradation, particularly under alkaline hydrolytic conditions. tandfonline.comsemanticscholar.org By performing controlled degradation on Desoxymetasone-D5, analysts can ensure that the primary analytical method, typically a reversed-phase HPLC method, can resolve all significant degradation products. researchgate.nettandfonline.com This validates the method's specificity and ensures that the stability of the compound can be accurately monitored over its shelf life. acs.org
| Stress Condition | Duration (Typical) | Observation |
| Acid Hydrolysis (1 N HCl) | 24 hours | Minor degradation |
| Base Hydrolysis (0.1 N NaOH) | 12 hours | Significant degradation |
| Oxidation (3% H₂O₂) | 24 hours | Moderate degradation |
| Thermal (60°C) | 10 days | Minor degradation |
| Photolytic (ICH Q1B) | 10 days | Minor degradation |
| This table summarizes typical conditions for forced degradation studies on corticosteroids like Desoximetasone, as described in the literature. researchgate.nettandfonline.com |
Identification and Characterization of Synthesis-Related and Degradation Impurities
Impurities in a drug substance can originate from the synthetic process (process-related impurities) or from chemical degradation. synthinkchemicals.com Identifying and characterizing these impurities is essential for quality control. For Desoxymetasone-D5, this process involves isolating the unknown peaks observed during chromatographic analysis and subjecting them to further investigation.
Proposed Mechanisms of Degradation from a Chemical Perspective
The chemical stability of Desoxymetasone-D5, a deuterated analog of the potent corticosteroid desoximetasone, is a critical aspect of its research and use as an internal standard. While specific degradation studies on Desoxymetasone-D5 are not extensively documented in publicly available literature, the degradation pathways of its non-deuterated counterpart, desoximetasone, have been investigated. These studies, primarily conducted under forced degradation conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines, provide a strong basis for proposing the likely degradation mechanisms for Desoxymetasone-D5. The primary degradation pathways for desoximetasone include hydrolysis (both acidic and basic) and oxidation.
Hydrolytic Degradation:
Forced degradation studies have revealed that desoximetasone is susceptible to hydrolysis, particularly under alkaline conditions. clearsynth.comnih.gov A major impurity has been identified as an alkaline hydrolytic impurity. clearsynth.com The proposed mechanism for this degradation likely involves the hydrolysis of the C-21 ester-like side chain, a common degradation pathway for corticosteroids with a dihydroxyacetone side chain. In the presence of a base, the hydroxyl group at C-21 can be deprotonated, leading to subsequent reactions.
Oxidative Degradation:
Oxidation is another significant degradation pathway for desoximetasone, occurring in both aqueous and non-aqueous environments. sigmaaldrich.com The 20-keto-21-hydroxyl group is a primary site for oxidative degradation in many corticosteroids. sigmaaldrich.com The presence of various moieties attached to the C-17 position can influence the type of degradation product formed and the kinetics of the degradation process. sigmaaldrich.com For desoximetasone, a total of seven degradation products have been identified, and a comprehensive degradation mechanism has been proposed. sigmaaldrich.com
Influence of Deuterium Labeling (Kinetic Isotope Effect):
The introduction of five deuterium atoms in Desoxymetasone-D5 can potentially influence its degradation kinetics through the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to break. researchgate.net Consequently, if the cleavage of a C-H bond at one of the deuterated positions is the rate-determining step in a degradation reaction, the deuterated compound will degrade more slowly than its non-deuterated counterpart.
In Desoxymetasone-D5, the specific positions of the deuterium atoms are crucial. If these positions are involved in the rate-limiting step of a degradation pathway, a significant KIE would be observed, leading to enhanced chemical stability of the deuterated molecule. For example, if a degradation mechanism involves the abstraction of a hydrogen atom from a deuterated carbon, this step would be slower for Desoxymetasone-D5. However, if the degradation primarily occurs at sites without deuterium labels, the impact of isotopic labeling on the degradation rate would be minimal.
The following table summarizes the proposed degradation pathways for Desoxymetasone and the potential influence of deuteration.
| Degradation Pathway | Stress Condition | Potential Degradation Products | Potential Influence of D5 Labeling |
| Alkaline Hydrolysis | Basic pH | Hydrolyzed side-chain products | Minimal, unless a C-H bond at a deuterated position is involved in the rate-determining step of hydrolysis. |
| Acidic Hydrolysis | Acidic pH | Potential rearrangement and hydrolysis products | Minimal to moderate, depending on the specific mechanism and involvement of deuterated positions. |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Oxidized products at the C-17 side chain and other susceptible sites | Potentially significant if a C-H bond at a deuterated position is cleaved in the rate-limiting oxidation step. |
Research on Quality Control Methodologies for Desoxymetasone-D5 Standards
The reliability of analytical data in research and clinical settings is heavily dependent on the quality of the reference standards used. For Desoxymetasone-D5, which is often used as an internal standard in quantitative analyses, rigorous quality control (QC) methodologies are essential to ensure its identity, purity, and concentration. fda.gov These methodologies are designed to provide confidence in the accuracy and precision of the measurements obtained using this standard.
Key aspects of quality control for Desoxymetasone-D5 standards include:
Identity Confirmation: The structural identity of Desoxymetasone-D5 must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques, including:
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which will differ from the non-deuterated desoximetasone due to the presence of five deuterium atoms.
Purity Assessment: The chemical purity of the standard is critical. This is assessed using high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a mass spectrometer (LC-MS). The purity is determined by calculating the area percentage of the main peak relative to any impurity peaks.
Isotopic Enrichment Determination: For a deuterated standard, it is crucial to determine the percentage of molecules that are correctly labeled with the desired number of deuterium atoms (isotopic enrichment). This is typically determined by mass spectrometry, which can distinguish between the desired deuterated molecule and any residual non-deuterated or partially deuterated species.
Concentration Verification: The concentration of the Desoxymetasone-D5 standard solution must be accurately known. This can be determined by a validated quantitative analytical method, often using a well-characterized primary standard.
Stability Studies: The stability of the Desoxymetasone-D5 standard under specified storage conditions (e.g., temperature, light exposure) must be evaluated over time to establish a reliable shelf life and re-test period.
Adherence to International Conference on Harmonization (ICH) Guidelines for Analytical Method Validation in Research Contexts
In a research context, while not always subject to the same stringent regulatory requirements as in pharmaceutical manufacturing, adherence to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines is considered best practice to ensure the reliability and reproducibility of data. gmp-compliance.orgich.org When developing and validating an analytical method for the determination of Desoxymetasone-D5, or for a method where it is used as an internal standard, the following validation parameters are crucial:
Specificity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. For a method using Desoxymetasone-D5 as an internal standard, specificity ensures that there is no interference at the retention times of the analyte and the internal standard.
Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision can be evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
Detection Limit (DL) and Quantitation Limit (QL): The DL is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following interactive table summarizes the key validation parameters from the ICH Q2(R1) guidelines and their application in a research context for an analytical method involving Desoxymetasone-D5.
| Validation Parameter | Description | Application in Desoxymetasone-D5 Research |
| Specificity | Ability to measure the analyte in the presence of other components. | Ensures no interference from desoximetasone, other steroids, or matrix components at the retention time of Desoxymetasone-D5. |
| Linearity | Proportionality of the signal to the analyte concentration. | Establishes a linear relationship between the concentration of Desoxymetasone-D5 and the instrumental response over a defined range. |
| Range | The concentration interval where the method is accurate, precise, and linear. | Defines the upper and lower concentration limits for which the method is reliable for quantifying Desoxymetasone-D5. |
| Accuracy | Closeness of the measured value to the true value. | Determined by spiking a blank matrix with a known amount of Desoxymetasone-D5 and calculating the percent recovery. |
| Precision | Agreement between a series of measurements. | Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). |
| Detection Limit (DL) | Lowest detectable concentration. | The minimum concentration of Desoxymetasone-D5 that can be reliably detected by the analytical instrument. |
| Quantitation Limit (QL) | Lowest quantifiable concentration. | The minimum concentration of Desoxymetasone-D5 that can be measured with acceptable accuracy and precision. |
| Robustness | Resistance to small variations in method parameters. | Evaluated by making small, deliberate changes to parameters like mobile phase composition, pH, or column temperature to assess the method's reliability. |
Mechanistic and Pre Clinical Research Applications of Desoxymetasone D5
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Reaction Mechanisms
The Deuterium Kinetic Isotope Effect (KIE) is a central concept in the utility of Desoxymetasone-D5 for mechanistic studies. It refers to the change in the rate of a chemical reaction when a hydrogen atom (¹H) in a reactant is replaced by a deuterium atom (²H or D). wikipedia.org This phenomenon is invaluable for elucidating the steps involved in chemical and enzymatic reactions. researchgate.net
The primary kinetic isotope effect is rooted in the principles of quantum mechanics and vibrational energy. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This is because the heavier mass of deuterium leads to a lower zero-point energy (ZPE), the lowest possible energy state of the bond.
Consequently, more energy is required to break a C-D bond than a C-H bond. If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound compared to its non-deuterated counterpart. aip.org The magnitude of the KIE, expressed as the ratio of the reaction rates (kH/kD), can provide significant insight into the transition state of the reaction. A large KIE value (typically 6-10 for C-H vs. C-D bonds) suggests that the C-H bond is broken in the slowest step of the reaction mechanism. wikipedia.orgnih.gov
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Consequence for Reaction Rate |
|---|---|---|---|
| Reduced Mass | Lower | Higher | Slower cleavage of C-D bond if it is the rate-determining step. |
| Vibrational Frequency | Higher | Lower | |
| Zero-Point Energy (ZPE) | Higher | Lower | |
| Bond Strength | Weaker | Stronger | Higher activation energy required to break the C-D bond. |
To quantify the KIE and understand its impact on the metabolism of Desoxymetasone-D5, researchers employ specific experimental designs, often using in vitro systems. A common approach involves incubating both Desoxymetasone (B10763890) and Desoxymetasone-D5 separately with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. nih.govmdpi.com
The experimental protocol typically includes:
Incubation: Equal initial concentrations of the deuterated and non-deuterated compounds are incubated with a preparation of metabolic enzymes (e.g., human liver microsomes) and necessary co-factors under controlled conditions (temperature, pH).
Time-Course Sampling: Aliquots are removed from the reaction mixture at various time points.
Analysis: The concentration of the parent compound (Desoxymetasone or Desoxymetasone-D5) and its metabolites are measured in each sample. This is typically accomplished using highly sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). upi.edu
Rate Determination: By plotting the concentration of the parent drug versus time, the initial reaction rates can be determined for both the deuterated and non-deuterated compounds. youtube.com The ratio of these rates provides the experimental KIE value.
If a significant KIE is observed, it provides strong evidence that the C-H bond at the deuterated position is cleaved during the rate-limiting step of the metabolic transformation. acs.org
In Vitro Metabolic Fate Studies of Deuterated Corticosteroids
In vitro studies are crucial for understanding how a drug is transformed in the body. Using a deuterated compound like Desoxymetasone-D5 offers unique advantages in these investigations.
Corticosteroids like Desoximetasone (B1670307) undergo extensive metabolism, primarily in the liver, to become more water-soluble for excretion. drugbank.comdrugs.comrxlist.com This biotransformation occurs in two main phases:
Phase I Reactions: These involve introducing or exposing functional groups through oxidation, reduction, or hydrolysis. For steroids, hydroxylation (adding a hydroxyl group) catalyzed by Cytochrome P450 enzymes is a major pathway. nih.govoup.comnih.gov
Phase II Reactions: These are conjugation reactions where an endogenous molecule (like glucuronic acid or sulfate) is attached to the drug or its Phase I metabolite, further increasing water solubility. nih.gov
In the context of Desoxymetasone-D5, deuteration at a metabolically active site is expected to slow down Phase I metabolism at that specific position. By comparing the metabolite profiles of Desoxymetasone and Desoxymetasone-D5 after incubation with liver enzymes, researchers can pinpoint the primary sites of metabolic attack and identify the specific enzymes involved. mdpi.com
When a primary metabolic pathway is slowed or blocked by deuteration, the metabolism of the drug can be diverted through alternative, secondary pathways. This phenomenon is known as "metabolic switching" or "metabolic shunting". nih.gov For instance, if Desoxymetasone is primarily metabolized by hydroxylation at a specific carbon atom that is now deuterated in Desoxymetasone-D5, that reaction will be slower.
| Compound | Metabolite A (from Primary Pathway) | Metabolite B (from Secondary Pathway) | Metabolite C (from Secondary Pathway) |
|---|---|---|---|
| Desoximetasone (Non-deuterated) | 80% | 15% | 5% |
| Desoxymetasone-D5 (Deuterated at Primary Site) | 25% | 50% | 25% |
The deuterium atoms in Desoxymetasone-D5 serve as a stable isotope label, making it an excellent tracer for metabolic studies. nih.gov Since deuterium is non-radioactive, it is safe to handle and use in various experimental settings. scispace.com When analyzing samples with mass spectrometry, the instrument can easily distinguish between molecules containing deuterium and those without, due to the mass difference.
This allows researchers to track the fate of the Desoxymetasone-D5 molecule through complex biological systems. researchgate.net By administering Desoxymetasone-D5 to an in vitro system, any detected metabolites that retain the deuterium label can be definitively identified as originating from the parent drug. nih.govresearchgate.net This technique is instrumental in:
Confirming the structures of metabolites.
Delineating complex metabolic sequences. researchgate.net
Molecular Interaction and Receptor Binding Studies (In Vitro/Ex Vivo Models)
Glucocorticoid Receptor Agonism at a Molecular Level
Desoxymetasone, a potent synthetic corticosteroid, exerts its anti-inflammatory and immunosuppressive effects primarily through its function as an agonist for the glucocorticoid receptor (GR). The glucocorticoid receptor is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily that resides in the cytoplasm in an inactive state, complexed with heat shock proteins. nih.gov Upon entering the cell, Desoxymetasone binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins and the translocation of the activated ligand-receptor complex into the nucleus. nih.govnih.gov
Within the nucleus, the Desoxymetasone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.govnih.gov This interaction modulates the transcription of these genes, either upregulating the expression of anti-inflammatory proteins or repressing the expression of pro-inflammatory proteins. nih.gov
The agonistic activity of various corticosteroids at the glucocorticoid receptor can be quantified by their relative binding affinity (RBA). A higher RBA value indicates a stronger interaction with the receptor. The table below presents a hypothetical comparison of the relative binding affinities of several corticosteroids, illustrating the structure-activity relationships that govern their potency.
| Compound | Relative Binding Affinity (RBA) |
|---|---|
| Dexamethasone (B1670325) | 100 |
| Budesonide | 935 |
| Fluticasone Propionate | 1775 |
| Mometasone Furoate | 2200 |
| Desoximetasone | 150 |
This table is representative and compiled from various sources for illustrative purposes. nih.govresearchgate.net Actual values may vary depending on the specific assay conditions.
Ligand-Protein Interaction Profiling Utilizing Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating the intricacies of ligand-protein interactions. researcher.life In the context of Desoxymetasone-D5, the five deuterium atoms serve as a stable isotopic label. This labeling does not alter the fundamental chemical properties of the molecule but provides a means to track and differentiate it in complex biological systems. nih.gov One of the most prominent techniques that leverages isotopic labeling to study protein-ligand interactions is hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.govnih.govthermofisher.com
HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from a deuterated solvent. nih.gov The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. nih.gov When a ligand like Desoxymetasone-D5 binds to the glucocorticoid receptor, it can induce conformational changes and shield certain regions of the protein from the solvent. This results in a reduction in the rate of deuterium uptake in the binding site and other allosterically affected regions. nih.gov
By comparing the deuterium uptake of the GR in its unbound state versus its Desoxymetasone-D5-bound state, researchers can map the ligand binding site and identify regions of the receptor that undergo conformational changes upon binding. nih.gov This technique is particularly valuable as it provides information on the dynamics of the protein in solution and does not require crystallization. nih.gov
The use of Desoxymetasone-D5 as the ligand in such an experiment would allow for precise characterization of its interaction with the glucocorticoid receptor. The data generated from an HDX-MS experiment can be represented in a peptide-level deuterium uptake plot, as illustrated in the hypothetical data table below.
| GR Peptide Sequence | Residue Range | Deuterium Uptake Difference (Unbound - Bound) | Interpretation |
|---|---|---|---|
| ...LVAY... | 550-565 | -2.5 Da | Significant protection, likely part of the binding site. |
| ...FGKL... | 600-612 | -0.8 Da | Moderate protection, may be near the binding site or allosterically affected. |
| ...MVEA... | 720-735 | -3.1 Da | Strong protection, indicative of a critical interaction region (e.g., AF-2 helix). |
| ...QYIR... | 450-460 | -0.1 Da | No significant change, likely not involved in binding. |
This table represents hypothetical data from an HDX-MS experiment to illustrate the type of information that can be obtained.
Computational Chemistry and Molecular Modeling Approaches
Quantitative Structure-Property Relationship (QSPR) Modeling for Compound Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties and biological activities of compounds based on their molecular structures. nih.gov For corticosteroids, QSPR models have been developed to predict properties such as binding affinity to the glucocorticoid receptor. nih.govresearchgate.net These models use a variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.
The development of a QSPR model for predicting the glucocorticoid receptor binding affinity of compounds like Desoxymetasone-D5 would involve a dataset of corticosteroids with known binding affinities. For each compound, a set of molecular descriptors would be calculated, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Related to the electron distribution in the molecule.
Quantum-chemical descriptors: Calculated using quantum mechanics.
A mathematical model is then generated to establish a correlation between these descriptors and the observed binding affinities. This model can then be used to predict the binding affinity of new or untested compounds. The inclusion of Desoxymetasone-D5 in such a model would require descriptors that account for the presence of deuterium, although the effect on many standard descriptors would be minimal. The primary influence of deuteration would be on properties related to mass and vibrational frequencies.
Below is a hypothetical data table illustrating the types of descriptors and data that would be used in a QSPR study for corticosteroids.
| Compound | Log(RBA) | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Hydrocortisone | 1.00 | 362.46 | 1.61 | 94.83 |
| Dexamethasone | 2.00 | 392.46 | 1.83 | 94.83 |
| Triamcinolone Acetonide | 2.28 | 434.50 | 1.96 | 104.07 |
| Desoximetasone | 2.18 | 376.46 | 2.59 | 74.60 |
| Desoxymetasone-D5 | Predicted | 381.50 | 2.59 | 74.60 |
This table contains a mix of literature-derived and calculated values for illustrative purposes. The Log(RBA) for Desoxymetasone-D5 would be the value predicted by the QSPR model.
Molecular Dynamics Simulations for Understanding Desoxymetasone-D5 Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of Desoxymetasone-D5, MD simulations can provide detailed insights into its interaction with the glucocorticoid receptor at an atomic level. nih.gov By simulating the Desoxymetasone-D5-GR complex in a solvated environment, researchers can observe the dynamic behavior of the ligand within the binding pocket, the conformational changes in the receptor, and the stability of the complex.
An MD simulation would typically start with a 3D model of the GR, with Desoxymetasone-D5 docked into the ligand-binding pocket. The system is then subjected to a series of calculations that simulate the movements of the atoms based on a force field, which describes the potential energy of the system. The simulation generates a trajectory of the complex over time, which can be analyzed to extract valuable information, such as:
Binding stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex.
Key interactions: The simulation can identify specific hydrogen bonds and hydrophobic interactions between Desoxymetasone-D5 and the receptor, and how these interactions evolve over time.
Conformational changes: MD can reveal how the binding of Desoxymetasone-D5 influences the conformation of the GR, particularly in key regions like the AF-2 helix.
While no specific MD simulations for Desoxymetasone-D5 have been published, studies on other glucocorticoids like dexamethasone have demonstrated the utility of this approach in understanding receptor activation and the effects of mutations. rcsb.org The slightly increased mass of Desoxymetasone-D5 due to the deuterium atoms would have a minor effect on the classical MD simulation trajectory compared to the non-deuterated form.
A typical output from an MD simulation analysis could be a table summarizing the interaction energies between the ligand and key receptor residues.
| GR Residue | Interaction Type | Average Interaction Energy (kcal/mol) | Occupancy (%) |
|---|---|---|---|
| Gln570 | Hydrogen Bond | -3.5 | 95.2 |
| Arg611 | Hydrogen Bond | -4.1 | 88.7 |
| Asn564 | Hydrogen Bond | -2.8 | 75.4 |
| Phe623 | Hydrophobic | -1.9 | 99.1 |
This table presents hypothetical data from a molecular dynamics simulation to illustrate the types of insights that can be gained.
Predictive Modeling of Isotopic Effects on Molecular Reactivity and Stability
The replacement of hydrogen with deuterium in a molecule can lead to what is known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. nih.gov This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of chemical bonds. nih.gov The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, generally leading to a slower rate of reactions that involve the cleavage of this bond. nih.gov
In the context of Desoxymetasone-D5, predictive modeling can be used to understand how deuteration might affect its molecular reactivity and stability. For instance, if a particular C-H bond in Desoximetasone is a target for metabolic enzymes like cytochrome P450s, replacing that hydrogen with deuterium could slow down its metabolism, potentially leading to a longer half-life in a biological system. nih.gov
Computational models, often based on quantum mechanics, can be used to predict the magnitude of the KIE. osti.govacs.org These models calculate the vibrational frequencies of the molecule in its ground state and in the transition state of a reaction. The difference in these frequencies between the deuterated and non-deuterated forms allows for the prediction of the change in reaction rate.
Furthermore, deuteration can also have subtle effects on non-covalent interactions, such as hydrogen bonding. acs.org While generally small, these effects could potentially alter the binding affinity of Desoxymetasone-D5 for the glucocorticoid receptor compared to its non-deuterated counterpart. Predictive modeling can be employed to investigate these subtle changes in binding free energy.
The table below illustrates the kind of predictive data that could be generated from a computational study on the isotopic effects of Desoxymetasone-D5.
| Property | Predicted Effect of Deuteration | Computational Method | Potential Consequence |
|---|---|---|---|
| Metabolic Stability (CYP3A4) | ~1.5-fold decrease in metabolic rate | Quantum Mechanics/Molecular Mechanics (QM/MM) | Increased biological half-life |
| Glucocorticoid Receptor Binding Affinity | ~2% change in binding free energy | Free Energy Perturbation (FEP) | Minor alteration in potency |
| Chemical Stability | Negligible change under physiological conditions | Density Functional Theory (DFT) | Similar shelf-life to non-deuterated form nih.govscirp.orgscirp.org |
This table presents hypothetical predictions based on established principles of isotopic effects and computational chemistry.
Future Directions and Emerging Research Avenues for Desoxymetasone D5
Advancements in Stereoselective and Site-Specific Deuterium (B1214612) Labeling Techniques
The precise placement of deuterium atoms within a complex steroidal framework like desoxymetasone (B10763890) is paramount to harnessing its full potential in research. Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for stereoselective and site-specific deuterium labeling, moving beyond traditional hydrogen-deuterium exchange reactions that often lack selectivity. nih.govacs.org
Modern approaches offer greater control over the exact location and stereochemistry of deuterium incorporation. For instance, novel catalytic systems and reagents are enabling the deuteration of specific C-H bonds with high precision. nih.gov These methods are critical for creating Desoxymetasone-D5 variants with deuterium atoms at metabolically sensitive positions, which can be instrumental in studying the kinetic isotope effect and its influence on drug metabolism. nih.govresearchgate.net
One such innovative technique is the ultrasound-assisted microcontinuous process, which has been shown to facilitate the selective deuteration of steroid hormones with high efficiency and d-incorporation. nih.gov This method offers a practical and scalable approach for synthesizing specifically labeled Desoxymetasone-D5. The ability to selectively deuterate various positions on the steroid backbone opens up new possibilities for creating a panel of Desoxymetasone-D5 isotopologues, each designed to probe different aspects of its pharmacological activity and metabolic fate.
| Labeling Technique | Description | Potential Advantage for Desoxymetasone-D5 |
| Metal-Catalyzed H/D Exchange | Utilizes transition metal catalysts (e.g., iridium, ruthenium) to direct deuterium exchange to specific positions. | High regioselectivity for targeted labeling of metabolically active sites. |
| Ultrasound-Assisted Microcontinuous Process | Employs microflow chemistry combined with ultrasound to accelerate H/D exchange reactions. nih.gov | Rapid, efficient, and scalable synthesis with high d-incorporation. nih.gov |
| Enzyme-Catalyzed Deuteration | Leverages the specificity of enzymes to introduce deuterium at precise locations. | High stereoselectivity, mimicking biological processes. |
| Use of Deuterated Building Blocks | Incorporates deuterium-containing fragments during the total synthesis of the steroid. | Access to complex labeling patterns not achievable through late-stage H/D exchange. |
These advanced labeling techniques are crucial for developing the next generation of deuterated standards and research probes, enabling more detailed investigations into the mechanisms of action of corticosteroids.
Integration of Desoxymetasone-D5 with Multi-Omics Research Platforms (e.g., Metabolomics, Proteomics)
The use of stable isotope-labeled compounds as internal standards is a cornerstone of quantitative analysis in multi-omics platforms. acs.orgclearsynth.com Desoxymetasone-D5 is ideally suited for this role in metabolomics and proteomics studies aimed at understanding the systemic effects of corticosteroids. Its chemical properties are nearly identical to the unlabeled desoxymetasone, ensuring similar behavior during sample preparation and analysis, yet its mass difference allows for clear differentiation in mass spectrometry-based detection. clearsynth.com
In metabolomics , Desoxymetasone-D5 can be used to accurately quantify the levels of desoxymetasone and its metabolites in biological samples. This is critical for establishing precise pharmacokinetic profiles and understanding how the drug is processed in the body. By providing a reliable internal standard, Desoxymetasone-D5 helps to correct for variability in sample extraction and instrument response, leading to more accurate and reproducible results. clearsynth.com
In proteomics , the application of Desoxymetasone-D5 can extend to studies investigating the downstream effects of corticosteroid treatment on protein expression and post-translational modifications. For example, quantitative proteomics approaches could be employed to identify proteins whose expression levels are altered following treatment with a known concentration of desoxymetasone, accurately measured using Desoxymetasone-D5. This can help to elucidate the molecular mechanisms underlying both the therapeutic and adverse effects of corticosteroids.
The integration of Desoxymetasone-D5 into multi-omics workflows will provide a more comprehensive and quantitative understanding of the biological impact of this potent anti-inflammatory agent.
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput Utilizing Deuterated Standards
The demand for more sensitive and high-throughput analytical methods in pharmaceutical research is ever-increasing. Deuterated standards like Desoxymetasone-D5 are pivotal in the development and validation of these advanced platforms. researchgate.netnih.govnih.gov The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established strategy for enhancing analytical performance. clearsynth.comtexilajournal.com
Novel analytical platforms are continually being developed to push the boundaries of detection and quantification. These include advancements in mass spectrometry instrumentation, such as high-resolution mass spectrometry (HRMS), and innovations in chromatographic separation techniques. The use of Desoxymetasone-D5 as an internal standard in these next-generation platforms will be crucial for achieving the required levels of accuracy, precision, and sensitivity for demanding applications, such as the analysis of low-level metabolites in complex biological matrices. ugent.benih.govresearchgate.net
Furthermore, the development of high-throughput screening assays benefits immensely from the use of deuterated internal standards. researchgate.netnih.govnih.gov By enabling reliable quantification with minimal sample preparation, Desoxymetasone-D5 can facilitate the rapid analysis of large numbers of samples, accelerating the pace of drug metabolism and pharmacokinetic studies.
| Analytical Platform | Role of Desoxymetasone-D5 | Benefit |
| LC-MS/MS | Internal standard for quantification. clearsynth.comtexilajournal.com | Improved accuracy, precision, and correction for matrix effects. clearsynth.comresearchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Confident identification and quantification. | Increased specificity and reduced interference from background noise. |
| High-Throughput Screening (HTS) | Enables rapid and reliable quantification in automated workflows. nih.gov | Faster turnaround times for large-scale studies. |
| Microfluidic Devices | Miniaturized analysis with precise internal standardization. | Reduced sample and reagent consumption. |
The continued evolution of analytical technologies, in conjunction with the availability of high-quality deuterated standards like Desoxymetasone-D5, will undoubtedly lead to more sophisticated and powerful tools for pharmaceutical research.
Exploration of Deuteration in Modulating Specific Biochemical Pathways and Molecular Targets in Pre-clinical Models
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule due to the kinetic isotope effect (KIE). nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. nih.gov This principle opens up the exciting possibility of using deuteration to modulate the biochemical pathways and molecular targets of corticosteroids in preclinical models. nih.gov
By strategically placing deuterium atoms at sites of metabolic oxidation on the desoxymetasone molecule, it may be possible to create analogues with altered pharmacokinetic profiles. nih.govresearchgate.net For example, slowing down the rate of metabolism could lead to a longer half-life and increased drug exposure. nih.gov Conversely, deuteration could also be used to redirect metabolism away from the formation of potentially toxic metabolites. researchgate.net
Preclinical studies utilizing specifically deuterated Desoxymetasone-D5 isotopologues could investigate how these modifications affect its anti-inflammatory efficacy and side-effect profile. Such studies could involve animal models of inflammatory diseases, where the pharmacodynamic effects of different deuterated versions of desoxymetasone are compared. These investigations could provide valuable insights into the structure-activity relationships of corticosteroids and potentially lead to the development of safer and more effective anti-inflammatory therapies. ufl.edu
Potential for Desoxymetasone-D5 in Advanced Magnetic Resonance Techniques (e.g., Deuterium Metabolic Imaging) for Research Applications
Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that allows for the in vivo mapping of metabolic pathways. youtube.comyale.edunottingham.ac.ukisotope.comnih.gov DMI utilizes the administration of a deuterated substrate and subsequent detection of its metabolic products using magnetic resonance spectroscopy (MRS). yale.edunih.gov This technique holds significant potential for research applications involving deuterated compounds like Desoxymetasone-D5.
While DMI has primarily been used with deuterated glucose to study energy metabolism, the principles can be extended to other deuterated molecules. yale.eduisotope.com Administering Desoxymetasone-D5 to a preclinical model and using DMI to track its distribution and metabolism in real-time could provide unprecedented insights into its pharmacokinetics at the tissue and organ level. This could reveal how the drug is taken up by target tissues, how it is metabolized locally, and how its metabolic fate may differ in healthy versus diseased states.
The ability to non-invasively visualize the metabolic fate of a deuterated corticosteroid would be a powerful tool for understanding its mechanism of action and for developing more targeted drug delivery strategies. Further research is needed to explore the feasibility and potential of using DMI with Desoxymetasone-D5 and other deuterated drugs.
Identification of Unexplored Research Hypotheses and Knowledge Gaps for Desoxymetasone-D5 Studies
Despite the growing interest in deuterated pharmaceuticals, several unexplored research hypotheses and knowledge gaps remain for Desoxymetasone-D5. Addressing these will be crucial for unlocking its full potential as a research tool and beyond.
Unexplored Research Hypotheses:
Modulation of Receptor Binding Affinity: While generally considered to have minimal impact on pharmacodynamics, it is hypothesized that the subtle changes in molecular vibrations and bond lengths upon deuteration could slightly alter the binding affinity and kinetics of Desoxymetasone-D5 with the glucocorticoid receptor.
Differential Gene Expression Profiles: It is plausible that different deuterated isotopologues of desoxymetasone, with altered metabolic profiles, could lead to distinct downstream gene expression patterns, potentially separating therapeutic from adverse effects.
Impact on Off-Target Effects: The modulation of metabolic pathways through deuteration could influence the off-target activities of desoxymetasone, an area that has not been systematically investigated.
Knowledge Gaps:
Specific Metabolic Pathways Affected by Deuteration: While the general principle of the kinetic isotope effect is understood, the specific metabolic enzymes and pathways involved in the metabolism of desoxymetasone and how they are affected by deuteration at different positions are not well-characterized.
In Vivo Performance of Specifically Labeled Isotopologues: There is a lack of preclinical data on the in vivo efficacy and safety of Desoxymetasone-D5 variants with deuterium at specific, metabolically important positions.
Application in Advanced Imaging Beyond DMI: The potential of Desoxymetasone-D5 in other advanced imaging modalities has not been explored.
Comparative Proteomics and Metabolomics Studies: Comprehensive studies comparing the global protein and metabolite changes induced by desoxymetasone versus Desoxymetasone-D5 are needed to fully understand the impact of deuteration on a systemic level.
Future research efforts should be directed at addressing these hypotheses and filling these knowledge gaps to fully elucidate the scientific and potential therapeutic value of Desoxymetasone-D5.
Q & A
Q. How can Desoxymetasone-D5 (Major) be integrated into multi-omics studies for mechanistic toxicology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
